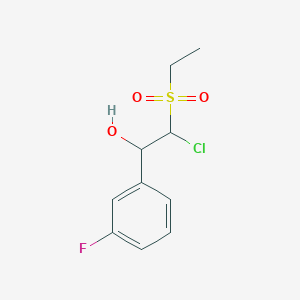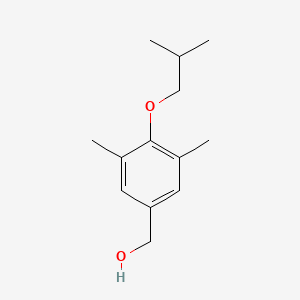
Octahydroindolizin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydroindolizin-5-amine is a bicyclic amine compound characterized by a saturated six-membered ring fused to a saturated five-membered ring, with an amine group attached to the five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydroindolizin-5-amine can be synthesized through several methods. One common approach involves the condensation of aldehydes or ketones with secondary amines. This reaction typically requires heating under reflux in a solvent such as anhydrous benzene, toluene, or xylene, with azeotropic removal of water . Acid catalysts like p-toluenesulfonic acid can accelerate the reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper-based metal-organic frameworks (Cu-MOF) have been employed to facilitate the dehydrogenative coupling of amines and alcohols, providing an efficient and recyclable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.
Common Reagents and Conditions:
Oxidation: Reagents such as titanium(III) chloride in aqueous solution can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines and amides.
Reduction: Regeneration of the parent amine.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Octahydroindolizin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of octahydroindolizin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Octahydroindolizin-5-imine: Shares a similar bicyclic structure but contains an imine group instead of an amine.
Indolizidine alkaloids: A class of natural products with similar structural features and biological activities.
Uniqueness: Octahydroindolizin-5-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity compared to its imine counterpart and other indolizidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6,9H2 |
InChI Key |
OEKCDMFCWLMQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN2C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


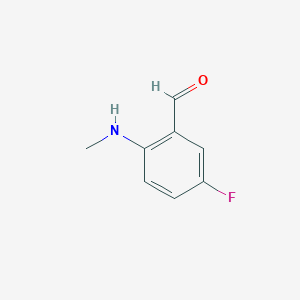
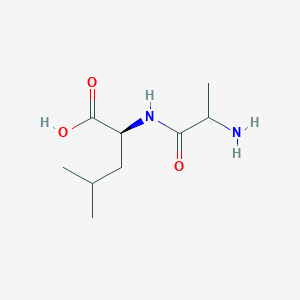
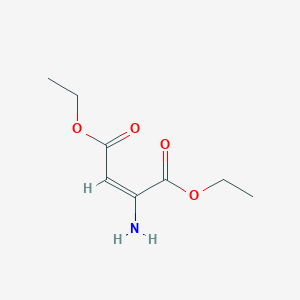
![6-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12998358.png)
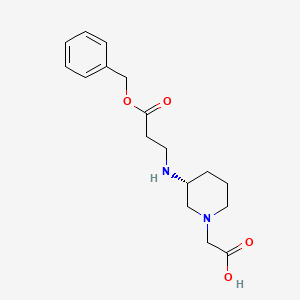
![6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12998372.png)
![2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B12998377.png)
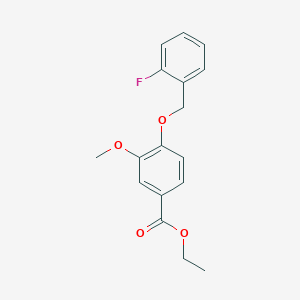
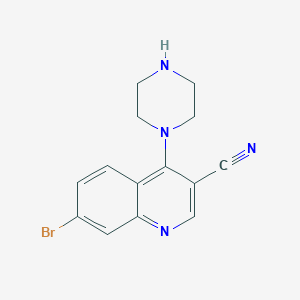
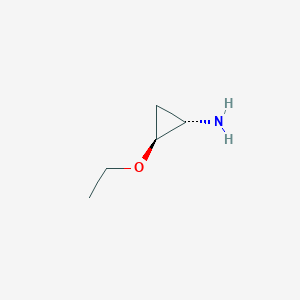
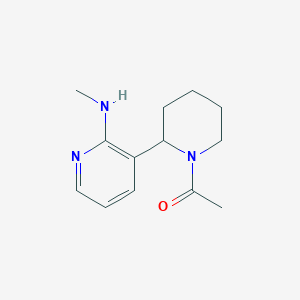
![6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12998410.png)
